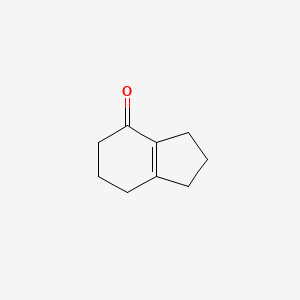

1,2,3,5,6,7-Hexahydro-inden-4-one

Description

Structural Classification and Nomenclature within Indenone and Indacene Derivatives

The nomenclature and classification of these compounds are rooted in their core structures. The parent aromatic hydrocarbon, indene (B144670), consists of a benzene (B151609) ring fused to a cyclopentene (B43876) ring. wikipedia.org The corresponding ketone, indenone, contains an oxo group within the five-membered ring. wikipedia.org The name 1,2,3,5,6,7-Hexahydro-inden-4-one precisely describes its structure:

Inden-4-one : Specifies the bicyclic indene skeleton with a ketone at the 4-position.

1,2,3,5,6,7-Hexahydro : Indicates that six hydrogen atoms have been added to the parent indenone structure, saturating the bonds at positions 1, 2, 3, 5, 6, and 7. This leaves a double bond between carbons 3a and 7a. A related, fully saturated version is known as 2,3,4,5,6,7-hexahydroinden-1-one. nih.gov

A prominent example of a substituted derivative is 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one, widely known by its trade name, Cashmeran. europa.eu Its systematic name clearly identifies the five methyl groups attached to the hexahydro-indenone framework. echemi.com

Distinct from the bicyclic indenones are the indacenes, which are larger polycyclic systems. The parent s-indacene (B1235719) (symmetric indacene) is a tricyclic antiaromatic hydrocarbon with a 12 π-electron system, composed of two five-membered rings fused to opposite sides of a central benzene ring. acs.orgnih.gov Its high reactivity has limited its study, but stable derivatives have been synthesized and analyzed. nih.govresearchgate.net The partially saturated 1,2,3,5,6,7-hexahydro-s-indacene core is a key structural element in advanced molecules, demonstrating how these fundamental scaffolds can be modified for specific applications. researchgate.netresearchgate.net

Academic Significance in Organic Synthesis and Medicinal Chemistry Building Blocks

The indenone and indanone frameworks are recognized as valuable scaffolds for constructing a wide array of organic molecules. nih.govorganic-chemistry.orgorganic-chemistry.org They are frequently employed as intermediates in the synthesis of more complex polycyclic systems and are utilized in multicomponent reactions to generate molecular diversity. nih.gov The value of such bicyclic ketones as synthons is well-established, with the analogous Wieland-Miescher ketone serving as a classic precursor in the synthesis of steroids. wikipedia.org

In medicinal chemistry, the indanone core is a privileged scaffold found in numerous pharmaceutical agents. wikipedia.org For instance, the anti-Alzheimer's drug donepezil (B133215) contains this structural motif. nih.gov The related hexahydro-s-indacene framework has also proven to be of significant interest. The potent anti-inflammatory agent MCC950, an inhibitor of the NLRP3 inflammasome, is chemically described as 1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonyl]urea. researchgate.netresearchgate.net This highlights the therapeutic potential of the saturated indacene core, which is structurally related to hexahydro-indenone. Furthermore, related saturated heterocyclic systems, such as N-substituted hexahydro-2,6-methano-3-benzazocines, have been synthesized and investigated for their potential as analgesics. nih.gov

Beyond medicine, derivatives of hexahydro-indenone have found major applications in other fields. The pentamethyl-substituted analog, Cashmeran, is a widely used ingredient in the fragrance industry, prized for its complex and persistent scent profile. chemimpex.commade-in-china.com This demonstrates the broad academic and industrial relevance of this class of polycyclic ketones.

Historical Overview of Research and Development in Hexahydro-Indenone Chemistry

The exploration of indenone-related chemistry dates back to the early 20th century. One of the first syntheses of the parent 1-indanone (B140024) structure was reported in 1939, involving the cyclization of hydrocinnamic acid. nih.gov An Organic Syntheses procedure for α-hydroindone (1-indanone) was published a year earlier, in 1938. wikipedia.org The synthesis of the isomeric 2-indanone (B58226) was also achieved in these early years. orgsyn.org

Over the following decades, research expanded to develop a variety of synthetic methods for producing indanone and indenone derivatives. organic-chemistry.orgorganic-chemistry.org A landmark achievement in the broader field of bicyclic ketone chemistry was the development of the Wieland-Miescher ketone. wikipedia.orgwikipedia.org The report of its enantioselective synthesis in 1971 by Hajos and Parrish, using proline as an organocatalyst, was a seminal contribution that became a cornerstone of modern steroid synthesis. wikipedia.org

While specific historical accounts of the unsubstituted this compound are not extensively documented in early literature, the trajectory of its derivatives showcases the evolution of research in this area. A major development was the synthesis and commercialization of Cashmeran (1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one), which emerged as a significant polycyclic musk in the fragrance industry. made-in-china.com More recent research has shifted towards leveraging these scaffolds for applications in medicinal chemistry, as exemplified by the incorporation of the hexahydro-s-indacene core into the experimental anti-inflammatory drug MCC950. researchgate.net This progression from fundamental synthesis to high-value applications in fragrances and pharmaceuticals illustrates the enduring importance of the hexahydro-indenone scaffold.

Table of Mentioned Compounds

| Common Name | IUPAC Name | Chemical Structure |

| This compound | 1,2,3,5,6,7-Hexahydro-4H-inden-4-one | C9H12O |

| Indenone | 1H-Inden-1-one wikipedia.org | C9H6O |

| 1-Indanone | 2,3-Dihydro-1H-inden-1-one wikipedia.orgnih.gov | C9H8O |

| s-Indacene | s-Indacene acs.org | C12H8 |

| Wieland-Miescher Ketone | 8a-Methyl-3,4,8,8a-tetrahydronaphthalene-1,6(2H,7H)-dione wikipedia.org | C11H14O2 |

| Cashmeran | 1,1,2,3,3-Pentamethyl-2,5,6,7-tetrahydroinden-4-one | C14H22O |

Structure

2D Structure

3D Structure

Properties

CAS No. |

22118-01-0 |

|---|---|

Molecular Formula |

C9H12O |

Molecular Weight |

136.19 g/mol |

IUPAC Name |

1,2,3,5,6,7-hexahydroinden-4-one |

InChI |

InChI=1S/C9H12O/c10-9-6-2-4-7-3-1-5-8(7)9/h1-6H2 |

InChI Key |

UXSWKQVGKDBMOX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C1)C(=O)CCC2 |

Origin of Product |

United States |

Mechanistic Investigations of Chemical Transformations

Elucidation of Reaction Pathways for Hexahydro-indenone Systems

The reactivity of the 1,2,3,5,6,7-hexahydro-inden-4-one core is dominated by its α,β-unsaturated ketone moiety. This functional group provides two primary sites for chemical attack: the electrophilic carbonyl carbon and the β-carbon of the enone system.

Oxidative and Reductive Transformation Mechanisms

Oxidative Transformations: Saturated cyclic ketones are generally resistant to oxidation. libretexts.org However, strong oxidizing agents like potassium permanganate (B83412) can cleave the ring structure by breaking carbon-carbon bonds, typically leading to dicarboxylic acids. libretexts.orgbibliotekanauki.pl For a hexahydro-indenone system, this would result in the destruction of the bicyclic core and is therefore rarely a synthetically useful transformation.

A more controlled oxidation is the Baeyer-Villiger oxidation, which converts a ketone into an ester (or a lactone, in the case of cyclic ketones) using a peroxy acid like meta-chloroperoxybenzoic acid (mCPBA). libretexts.org The mechanism involves the nucleophilic attack of the peroxy acid on the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate. libretexts.org This is followed by the migratory insertion of one of the α-carbons, leading to the expanded lactone ring. The migratory aptitude depends on the substitution of the α-carbon, with more substituted carbons migrating preferentially.

Reductive Transformations: The α,β-unsaturated ketone of a hexahydro-indenone system allows for selective reduction. The most common and synthetically useful reduction is the 1,4-conjugate reduction of the carbon-carbon double bond, which leaves the carbonyl group intact. This transformation can be achieved using various reagents, including catalytic hydrogenation or dissolving metal reductions (e.g., Li in NH₃). acs.org

A prominent method involves organoborane reagents. The reaction can be rendered catalytic through a process called B-O/B-H transborylation. ed.ac.uk The mechanism proceeds via a 1,4-hydroboration of the enone by a secondary organoborane catalyst to yield a boron enolate. This enolate then undergoes transborylation with a stoichiometric reductant like pinacolborane (HBpin), regenerating the catalyst and forming a Bpin-enolate, which upon hydrolysis gives the saturated ketone. ed.ac.uk Cyclic enones that cannot adopt an s-cis conformation may be unreactive under these conditions. ed.ac.uk

Alternatively, reduction of the carbonyl group can be accomplished using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent protonation during workup yields the corresponding alcohol. youtube.com Selective reduction of the C=C double bond in the presence of the carbonyl can be achieved using specific catalytic systems, such as copper hydride complexes. organic-chemistry.org

Electrophilic and Nucleophilic Substitution Processes

True substitution reactions on the hexahydro-indenone ring are less common than additions, but processes that result in a net substitution at the α-carbon are fundamentally important.

Nucleophilic Addition/Substitution: The primary site for nucleophilic attack is the electrophilic carbonyl carbon. This "1,2-addition" is a fundamental reaction of ketones. youtube.commasterorganicchemistry.com Strong, hard nucleophiles like Grignard reagents or organolithium compounds add irreversibly to the carbonyl, forming a C-C bond and a tetrahedral alkoxide intermediate, which is protonated to an alcohol. youtube.com Weaker, soft nucleophiles, especially those that can participate in conjugate addition, preferentially attack the β-carbon in a "1,4-addition" mechanism, as discussed in the reduction section. libretexts.org

Substitution at the α-carbon (C-5 in this compound) proceeds via an enolate intermediate. A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is required to deprotonate the α-carbon, forming the enolate. youtube.comyoutube.com This nucleophilic enolate can then react with an electrophile, such as an alkyl halide, in an Sₙ2 reaction to form a new C-C bond. This process is known as α-alkylation. youtube.comlibretexts.org The use of a strong base like LDA ensures essentially complete conversion to the enolate, preventing side reactions like self-aldol condensation. libretexts.org

| Position | Process | Reagent Type | Intermediate |

| Carbonyl Carbon (C-4) | 1,2-Nucleophilic Addition | Strong Nucleophiles (e.g., Grignard) | Tetrahedral Alkoxide |

| β-Carbon (C-5a) | 1,4-Conjugate Addition | Soft Nucleophiles (e.g., Gilman cuprates) | Enolate |

| α-Carbon (C-5) | α-Alkylation | Strong Base (e.g., LDA) + Electrophile | Enolate |

Mechanistic Studies of Related Polycyclic Ketones

The formation of the hexahydro-indenone skeleton itself can be achieved through powerful ring-forming reactions, the mechanisms of which have been studied in detail.

Cycloaddition Reactions (e.g., Pauson-Khand Reaction of Hexahydro-inden-2-one)

The Pauson-Khand reaction (PKR) is a formal [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to form a cyclopentenone. wikipedia.orgwikipedia.org The intramolecular version of this reaction is a powerful method for constructing fused bicyclic systems, including the hexahydro-indenone core, typically starting from a 1,6-enyne. wikipedia.orguwindsor.ca

The widely accepted mechanism, first proposed by Magnus, begins with the formation of a stable hexacarbonyl dicobalt-alkyne complex. organic-chemistry.org The rate-limiting step is often the dissociation of a CO ligand to create a vacant coordination site on the cobalt center. wikipedia.org The alkene moiety of the enyne then coordinates to the cobalt, followed by insertion into a cobalt-carbon bond to form a key intermediate: a cobaltacycle. organic-chemistry.org Subsequent migratory insertion of a CO ligand and reductive elimination releases the bicyclic enone product and regenerates the cobalt catalyst (in catalytic versions). wikipedia.org

Various metals, including rhodium, iridium, and titanium, can also catalyze the PKR. wikipedia.org DFT calculations have been employed to study the transition states and intermediates, providing insight into the stereoselectivity and the role of additives or ligands in the catalytic cycle. nih.gov For instance, in rhodium-catalyzed reactions of 1,6-chloroenynes, the chlorine atom is proposed to pre-polarize the alkyne, lowering the energy barrier for metallacycle formation. nih.gov

| Step | Description | Key Intermediate |

| 1 | Alkyne Coordination | Alkyne-Cobalt Complex |

| 2 | Ligand Dissociation/Alkene Coordination | Alkene-Alkyne-Cobalt Complex |

| 3 | Alkene Insertion | Cobaltacyclopentene |

| 4 | CO Insertion | Cobaltacyclohexenone |

| 5 | Reductive Elimination | Bicyclic Enone Product |

Condensation and Rearrangement Pathways (e.g., Self-aldol Condensation)

Intramolecular aldol (B89426) condensation is a classic and effective method for forming cyclic compounds. libretexts.org To form a hexahydro-indenone skeleton, a suitable diketone precursor would undergo cyclization. The mechanism, whether base- or acid-catalyzed, involves the formation of an enol or enolate intermediate which then acts as a nucleophile, attacking the second carbonyl group within the same molecule. youtube.com

In the base-catalyzed mechanism, a base removes an α-proton to form a nucleophilic enolate. youtube.com This enolate then attacks the electrophilic carbon of the other ketone, forming a new C-C bond and a five-membered ring containing an alkoxide. Protonation of the alkoxide gives a β-hydroxy ketone. Under heating, this intermediate readily undergoes dehydration (elimination of water) to yield the final α,β-unsaturated ketone product, driven by the formation of a stable conjugated system. acs.org The formation of five- and six-membered rings is highly favored over smaller, more strained rings. libretexts.orglibretexts.org

A related and powerful sequence for building fused ring systems like hexahydro-indenone is the Robinson annulation. wikipedia.org This reaction combines a Michael addition with an intramolecular aldol condensation. masterorganicchemistry.comchemistrysteps.com The process starts with the conjugate addition of an enolate (from a ketone) to an α,β-unsaturated ketone (like methyl vinyl ketone), forming a 1,5-diketone intermediate. byjus.com This diketone then undergoes an intramolecular aldol condensation, as described above, to form a new six-membered ring fused to the original ketone. masterorganicchemistry.com

Intermediates and Transition States in Complex Reaction Sequences

The understanding of complex reaction sequences relies heavily on the characterization of transient intermediates and the transition states that connect them. In the synthesis and transformation of hexahydro-indenone systems, several key intermediates have been identified or proposed.

In the Pauson-Khand reaction, the cobalt-alkyne complex is a stable, often isolable species. organic-chemistry.org The subsequent metallacyclopentene intermediate, however, is transient and its structure and formation are typically inferred from mechanistic and computational studies. wikipedia.orgorganic-chemistry.org The transition state for the alkene insertion step is considered crucial for determining the stereochemical outcome of the reaction. organic-chemistry.org

In aldol-type reactions, the enolate or enol is the key nucleophilic intermediate. byjus.com Its geometry (E vs. Z enolate) can influence the stereochemistry of the aldol addition product. The reaction proceeds through a tetrahedral alkoxide intermediate before dehydration. youtube.com The elimination step to form the final enone often occurs via an E1cB (Elimination, Unimolecular, conjugate Base) mechanism, which involves the formation of an enolate followed by the loss of the leaving group (hydroxide). chemistrysteps.com

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for mapping the potential energy surfaces of these reactions. nih.govacs.org These studies allow for the calculation of the relative energies of reactants, intermediates, transition states, and products. For example, DFT calculations have helped elucidate the preference for five- over three-membered ring formation in intramolecular aldol reactions by comparing the strain energies of the respective transition states and products. libretexts.orgkhanacademy.org Similarly, computational models have been used to rationalize the regioselectivity and enantioselectivity observed in catalytic reactions like the PKR by analyzing the steric and electronic interactions between the substrate and the chiral catalyst in the enantiodetermining transition state. nih.gov

Spectroscopic Characterization for Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C. mdpi.com

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for mapping the carbon-hydrogen framework of Cashmeran. researchgate.net A ¹³C NMR spectrum directly provides information on the carbon skeleton by revealing the number of chemically non-equivalent carbon atoms in the molecule. nih.gov For Cashmeran (C₁₄H₂₂O), one would expect to see signals corresponding to each unique carbon environment, including the carbonyl carbon, quaternary carbons, and various methyl and methylene (B1212753) groups. wikipedia.org

¹H NMR spectroscopy complements this by providing information about the chemical environment of the hydrogen atoms. The integration of ¹H NMR signals indicates the relative number of protons responsible for each signal, while the splitting pattern (multiplicity), arising from spin-spin coupling, reveals the number of neighboring protons. wikipedia.org To establish direct one-bond C-H connectivity, two-dimensional (2D) NMR experiments like Heteronuclear Single Quantum Coherence (HSQC) are employed. Further connectivity information, spanning two or three bonds, can be elucidated using Heteronuclear Multiple Bond Correlation (HMBC) experiments, which are crucial for assembling the complete molecular structure from its constituent parts. mdpi.com

| Carbon Atom Type | Expected ¹³C Chemical Shift (ppm) | Attached Proton(s) | Expected ¹H Chemical Shift (ppm) | Expected ¹H Multiplicity |

|---|---|---|---|---|

| C=O (Ketone) | ~200-220 | - | - | - |

| Quaternary C (sp³) | ~40-60 | - | - | - |

| Methine CH (sp³) | ~30-50 | 1H | ~1.5-2.5 | Multiplet |

| Methylene CH₂ (sp³) | ~20-40 | 2H | ~1.2-2.8 | Multiplet |

| Methyl CH₃ | ~10-30 | 3H | ~0.8-1.5 | Singlet / Doublet |

Note: The chemical shift values are estimates. Actual experimental values would be required for definitive assignment.

Cashmeran possesses an asymmetric carbon, meaning it exists as a racemic mixture of enantiomers. fragrantica.com Elucidating the three-dimensional arrangement of atoms (stereochemistry) and the dynamic spatial arrangements of the molecule (conformation) is achieved using advanced NMR techniques that measure the Nuclear Overhauser Effect (NOE). researchgate.net

The NOE is a through-space phenomenon where the magnetization of one nucleus affects the signal intensity of a spatially nearby nucleus (typically within 5 Å). contaminantdb.ca 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are used to detect these interactions. thegoodscentscompany.comscbt.com

NOESY is effective for determining the proximity of protons. For a molecule like Cashmeran, NOESY cross-peaks would reveal which methyl groups and methylene protons are close to each other in 3D space, helping to define the conformation of the fused ring system. scbt.com

ROESY is particularly useful for intermediate-sized molecules where the standard NOE may be weak or zero. contaminantdb.canih.gov It provides similar through-space correlation information but is less prone to certain artifacts like spin diffusion. thegoodscentscompany.com

By analyzing the pattern of NOESY or ROESY cross-peaks, chemists can build a 3D model of the molecule, confirming the relative stereochemistry of its chiral center and identifying the most stable conformation of its cyclic structure. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

In Electron Ionization Mass Spectrometry (EIMS), the sample is bombarded with a high-energy electron beam (typically 70 eV). This process is energetic enough to knock an electron from the molecule, forming a molecular ion (M⁺•), and often causes the ion to break apart into smaller, characteristic fragment ions. nist.gov The resulting mass spectrum is a fingerprint of the molecule.

The EIMS of 1,2,3,5,6,7-Hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one (molecular weight: 206.32 g/mol ) shows a distinct fragmentation pattern. nist.govnist.gov The molecular ion peak is observed at m/z 206. The most abundant fragment (base peak) is typically at m/z 191, corresponding to the loss of a methyl group (-CH₃), a common fragmentation pathway for molecules with multiple methyl substituents. Other significant fragments are also observed, providing clues to the molecule's structure.

| m/z (Mass/Charge) | Relative Intensity (%) | Probable Fragment Identity |

|---|---|---|

| 206 | 45 | [M]⁺• (Molecular Ion) |

| 191 | 100 | [M - CH₃]⁺ (Base Peak) |

| 163 | 30 | [M - CH₃ - C₂H₄]⁺ |

| 149 | 25 | [M - C₄H₉]⁺ |

| 135 | 55 | [C₁₀H₁₅]⁺ |

| 91 | 20 | [C₇H₇]⁺ (Tropylium ion) |

Data sourced from the NIST WebBook for 4H-Inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-. nist.gov Intensities are approximate.

Gas Chromatography-Mass Spectrometry (GC/MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.netresearchgate.net It is an ideal method for analyzing complex mixtures, such as the output of a chemical synthesis or the composition of a commercial fragrance product. industrialchemicals.gov.au

In a typical GC/MS analysis of a reaction mixture intended to produce Cashmeran, the sample is first injected into the GC. The components of the mixture are separated as they travel through a long, thin column, with different compounds eluting at different times (retention times) based on factors like their boiling point and polarity. researchgate.net As each separated component exits the GC column, it enters the mass spectrometer, where it is ionized and its mass spectrum is recorded. By comparing the retention time and the mass spectrum of a peak in the chromatogram to that of a known standard, or by interpreting the fragmentation pattern, the presence and purity of Cashmeran in the mixture can be confirmed. nih.govnist.gov

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are primarily used to identify the functional groups present in a compound.

For 1,2,3,5,6,7-Hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one, the most prominent feature in its IR spectrum would be a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group of the ketone. This typically appears in the region of 1650-1750 cm⁻¹. Other characteristic bands would include those for C-H stretching and bending vibrations of the methyl and methylene groups, as well as C-C bond vibrations within the fused ring structure. While a published spectrum is not available, the expected key vibrational frequencies can be tabulated.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Alkyl C-H | Stretch | 2850-2960 | Medium-Strong |

| Ketone C=O | Stretch | ~1705-1725 | Strong |

| Alkyl C-H | Bend | 1350-1470 | Medium |

| C-C | Stretch | 1000-1250 | Weak-Medium |

Note: These are characteristic frequency ranges for the functional groups present in the molecule. Specific values depend on the exact molecular environment.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone analytical technique for identifying functional groups within a molecule. researchgate.netthermofisher.com The principle of FT-IR relies on the absorption of infrared radiation by a molecule, which causes vibrations such as stretching and bending of the chemical bonds. vscht.cz Different functional groups absorb radiation at characteristic frequencies, resulting in a unique spectral fingerprint that allows for structural elucidation.

For 1,2,3,5,6,7-Hexahydro-inden-4-one, the key functional groups are the ketone carbonyl group (C=O) and the saturated hydrocarbon framework composed of C-C and C-H bonds within its bicyclic structure. The FT-IR spectrum provides definitive evidence for the presence of these groups.

The most prominent and diagnostic absorption band for this compound is the carbonyl (C=O) stretch of the ketone. For saturated aliphatic or cyclic ketones, this absorption typically appears as a strong, sharp peak in the region of 1715 cm⁻¹. libretexts.orglibretexts.org The presence of the α,β-unsaturated ketone in the five-membered ring of the indenone system would typically shift this absorption to a lower wavenumber, generally in the range of 1685-1666 cm⁻¹. libretexts.org

The hydrocarbon portions of the molecule also give rise to characteristic absorptions. The stretching vibrations of the C-H bonds in the saturated cyclohexane (B81311) ring (CH₂) and cyclopentene (B43876) ring moieties are expected in the 3000–2850 cm⁻¹ region. libretexts.org Additionally, bending vibrations for these CH₂ groups, often referred to as scissoring, are anticipated around 1470-1450 cm⁻¹. libretexts.org

A summary of the expected characteristic FT-IR absorption bands for this compound is provided in the table below.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

|---|---|---|---|

| 3000 - 2850 | C-H | Stretch | Medium to Strong |

| 1715 - 1685 | C=O (Ketone) | Stretch | Strong, Sharp |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov The method involves directing a beam of X-rays onto a single crystal of the substance. The atoms in the crystal lattice diffract the X-rays in a specific pattern, which is recorded by a detector. youtube.com By analyzing the positions and intensities of the diffracted spots, a detailed electron density map of the molecule can be calculated, ultimately revealing the exact coordinates of each atom, bond lengths, and bond angles. nih.gov

Single-Crystal X-ray Diffraction Analysis of Hexahydro-indenones and Related Polycyclic Musks

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for the unambiguous determination of a molecule's three-dimensional structure. youtube.comyoutube.com This powerful technique is crucial for compounds with complex stereochemistry, such as the fused ring system of hexahydro-indenones. For polycyclic musks, a class of compounds to which some indenone derivatives belong, SC-XRD provides vital information about their molecular shape, which is intrinsically linked to their olfactory properties. perfumerflavorist.comresearchgate.net

While a specific crystal structure for this compound is not widely published, the analysis of related polycyclic musks has been accomplished using this method. researchgate.net For instance, the crystal structures of derivatives of benzopyran and tetrahydrophthalene have been established, providing insights into the conformation of their ring systems. researchgate.net

The application of SC-XRD to this compound would allow for:

Unambiguous Stereochemical Assignment: Determination of the relative configuration of stereocenters at the ring junctions.

Conformational Analysis: Precise measurement of the puckering of both the five-membered and six-membered rings.

Intermolecular Interactions: Understanding how the molecules pack together in the solid state, revealing any significant non-covalent interactions.

This level of structural detail is unattainable by other spectroscopic methods and is fundamental for a complete understanding of the molecule's chemical and physical properties.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Cashmeran (1,1,2,3,3-Pentamethyl-2,3,6,7-tetrahydro-1H-inden-4(5H)-one) |

| 1,5-Pentanedithiol |

| 1,6-Hexanedithiol |

| Benzopyran |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, providing a framework for understanding the electronic behavior of molecules.

Density Functional Theory (DFT) is a robust method for calculating the electronic structure of molecules. mpg.de Instead of computing the complex many-body wavefunction of a system, DFT utilizes the much simpler one-body electron density as its fundamental variable. mpg.de This approach makes it computationally feasible to study large molecules like Cashmeran.

DFT calculations can elucidate the electronic structure, providing information on the distribution of electrons and the energies of molecular orbitals. From these calculations, properties like the band gap can be determined. For instance, in studies of similar complex organic molecules, DFT has been used to identify the valence band maximum (VBM) and conduction band minimum (CBM), which are critical for understanding electronic behavior. rsc.org Analysis of the partial densities of states can further reveal the contribution of specific atoms and orbitals (e.g., C-p or S-p states) to the electronic bands. rsc.org

Furthermore, DFT is employed to calculate vibrational properties. By optimizing the molecular structure and computing the force field, a theoretical vibrational spectrum (FTIR and Raman) can be generated. nih.gov These calculated frequencies can then be compared with experimental spectra to confirm structural assignments and understand the vibrational modes of the molecule. nih.gov While specific DFT studies on the vibrational properties of 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one are not prevalent in public literature, this methodology represents a standard approach for such analysis.

Computational methods are instrumental in predicting spectroscopic parameters, which serves as a bridge between theoretical models and experimental verification. rsc.org Techniques such as DFT, often combined with higher-level methods, can be used to calculate NMR shielding constants and spin-spin coupling constants. rsc.orgnih.gov These predictions are invaluable for interpreting experimental NMR spectra and confirming the structure of complex molecules.

Conformational analysis is another critical area where computational chemistry excels. For a flexible molecule, identifying the most stable conformations (isomers with the lowest energy) is key to understanding its properties and reactivity. Quantum chemical methods can be used to perform extensive conformational sampling and calculate the relative free energies of different spatial arrangements. nih.gov This allows for the prediction of the most likely shape the molecule will adopt under given conditions.

The following table summarizes some of the known physical and chemical properties of 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one, which computational models would aim to predict.

| Property | Value |

| Molecular Formula | C14H22O nist.gov |

| Molecular Weight | 206.32 g/mol chemeo.com |

| CAS Number | 33704-61-9 nist.gov |

| Boiling Point | 286.1°C at 760mmHg |

| Density | ~1.0 g/cm³ echemi.com |

| Refractive Index | 1.495 |

| logP (Octanol/Water Partition Coefficient) | 3.738 (Crippen Method) chemeo.com |

Molecular Modeling and Dynamics Simulations

Beyond static properties, molecular modeling and dynamics simulations allow for the exploration of dynamic processes, such as chemical reactions.

Molecular modeling is a powerful tool for mapping out the pathways of chemical reactions. By calculating the potential energy surface of a reaction, chemists can identify stable intermediates and the high-energy transition states that connect them. This information is crucial for understanding reaction mechanisms and predicting the feasibility and kinetics of a chemical transformation. While specific studies detailing the reaction intermediates and transition states for the synthesis or degradation of 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one are not widely published, these computational techniques are the standard approach for such investigations.

By systematically modifying a molecule's structure in silico and calculating the resulting changes in properties or reaction energy barriers, researchers can establish clear structure-reactivity relationships. This involves, for example, changing functional groups or altering stereochemistry and observing the impact on calculated parameters. This predictive capability is a cornerstone of modern chemical design, allowing for the rational optimization of molecules for specific purposes without the need for exhaustive experimental synthesis.

In Silico Approaches for Chemical System Analysis

In silico analysis refers to the use of computational models to predict the interactions of a chemical with biological or environmental systems, often for the purpose of hazard and risk assessment. nih.gov For 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one, in silico methods have been used to evaluate its potential for skin sensitization and its environmental fate. industrialchemicals.gov.auindustrialchemicals.gov.au

An assessment by Australia's National Industrial Chemicals Notification and Assessment Scheme (NICNAS) utilized several (Quantitative) Structure-Activity Relationship ((Q)SAR) models to predict the skin sensitization potential of the compound. industrialchemicals.gov.au The OECD QSAR Toolbox found alerts for skin sensitization for the chemical and one of its metabolites, while the DEREK Nexus expert system predicted it to be a non-sensitizer. industrialchemicals.gov.au Another model, Chemtunes, predicted it to be a weak skin sensitizer (B1316253). industrialchemicals.gov.au This highlights that while in silico models are valuable, they can sometimes provide conflicting results, necessitating a weight-of-evidence approach that combines computational data with experimental results. industrialchemicals.gov.au

| In Silico Model | Predicted Skin Sensitization |

| OECD QSAR Toolbox v4.2 | Alerts for sensitization for the chemical and its metabolite industrialchemicals.gov.au |

| DEREK Nexus v6.0.0 | Non-sensitizer industrialchemicals.gov.au |

| Chemtunes v1.2 | Weak skin sensitizer industrialchemicals.gov.au |

In silico models are also used to predict a chemical's environmental properties. For Cashmeran, it is categorized as Persistent (P) based on a lack of biodegradation in standard tests, but Not Bioaccumulative (Not B) due to a low measured bioconcentration factor in fish. industrialchemicals.gov.au

Synthetic Utility and Advanced Applications in Chemical Synthesis

Role as Versatile Synthetic Intermediates in Organic Synthesis

The inherent structure of the hexahydro-inden-4-one core makes it a valuable starting point for elaborate chemical transformations. Its utility stems from the reactive carbonyl group and the potential for functionalization on its aliphatic and aromatic-like rings.

The hexahydro-inden-4-one framework is a recognized intermediate in the synthesis of a variety of complex molecules. A related derivative, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one, is noted for its role as a valuable building block for creating more intricate chemical structures. chemimpex.com This utility is primarily due to its stable yet reactive nature, which allows for controlled modifications and additions. Chemists leverage this scaffold to build sophisticated molecular architectures, particularly in the development of specialty chemicals and fragrance compounds where complex aromatic profiles are desired. chemimpex.com The synthesis of the anti-inflammatory agent MCC950, for example, relies on a 1,2,3,5,6,7-hexahydro-s-indacen-4-amine (B17840) moiety, which is constructed in a multi-step process, underscoring the role of this core structure as a critical precursor. researchgate.net

The construction of novel polycyclic systems is a significant area of organic synthesis, with applications in materials science and medicinal chemistry. researchgate.netnih.gov The hexahydro-s-indacene structure, derived from the foundational indenone framework, is a prime example of a building block for such systems. The synthesis of the anti-inflammatory agent MCC950 involves the creation of the 1,2,3,5,6,7-hexahydro-s-indacen-4-amine moiety from 2,3-dihydro-1H-indene. researchgate.net This process involves a Friedel-Crafts acylation followed by a cyclization reaction, effectively building a more complex polycyclic structure from a simpler precursor. researchgate.net This strategic construction highlights how the indenone core can be elaborated into larger, fused-ring systems that are central to the function of the final molecule.

Derivatization for Functional Molecule Synthesis

Modification of the hexahydro-inden-4-one core and its analogues allows for the targeted synthesis of molecules with specific biological activities. By introducing different functional groups and extending the molecular framework, chemists can develop potent therapeutic and analytical agents.

A significant application of this chemical family is in the synthesis of potent anti-inflammatory agents. A notable example is the compound 1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonyl]urea, also known as MCC950. researchgate.netresearchgate.net The synthesis of this molecule is a multi-step process that hinges on the preparation of two key intermediates: 4-isocyanato-1,2,3,5,6,7-hexahydro-s-indacene (B3251675) and 4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonamide. researchgate.netresearchgate.net

The hexahydro-s-indacene portion is synthesized from indan (B1671822) over five steps. researchgate.net The final key step involves reacting the isocyanate derivative of the indacene core with the sulfonamide to form the desired sulfonylurea, which demonstrates potent anti-inflammatory properties. researchgate.netresearchgate.net

The structural motifs related to hexahydro-inden-4-one are also instrumental in creating compounds with analgesic (pain-relieving) properties. Researchers have successfully synthesized 2,3,4,5,6,7-hexahydro-1,6-methano-1H-3-benzazonine derivatives, which are complex polycyclic amines that exhibit significant analgesic activity. acs.orgnih.gov

The synthesis of these compounds begins with 7-methoxy-α-tetralone. acs.orgnih.gov This starting material is converted into a 1-aminomethyl derivative, which then undergoes further reactions to form an amino acid derivative. acs.orgnih.gov Subsequent hydrogenation and cyclization yield a lactam, which is then reduced and methylated to produce the final 10-methoxy and 10-hydroxy derivatives of 2,3,4,5,6,7-hexahydro-1,6-methano-1H-3-benzazonine. acs.orgnih.gov Pharmacological evaluation revealed that these compounds possess noteworthy analgesic activity, with the methoxy (B1213986) derivative showing potency comparable to codeine. acs.orgnih.gov

Table 1: Synthetic Applications of the Hexahydro-indenone Core and Related Structures

| Core Structure/Starting Material | Synthesized Molecule Class | Application |

|---|---|---|

| Hexahydro-s-indacene | Substituted Sulfonylurea | Anti-inflammatory Agents researchgate.netresearchgate.net |

| 7-Methoxy-α-tetralone | Hexahydro-methano-benzazonine | Analgesics acs.orgnih.gov |

In modern pharmacology and drug metabolism studies, isotopically labeled compounds are indispensable analytical tools. Deuterated analogues of pharmacologically active molecules, such as those built upon the hexahydro-s-indacene core, are particularly valuable as internal standards for liquid chromatography-mass spectrometry (LC-MS) analysis. researchgate.net The synthesis of these standards involves incorporating deuterium (B1214612) (²H), a heavy isotope of hydrogen, into the molecular structure. When analyzing biological samples from in-vivo studies, a known quantity of the deuterated analogue is added. researchgate.net Because it is chemically identical but has a different mass, it can be distinguished by the mass spectrometer, allowing for precise quantification of the non-deuterated drug. This technique is crucial for accurately determining the concentration of a drug and its metabolites in complex biological matrices like plasma or tissue. researchgate.netnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,2,3,5,6,7-Hexahydro-inden-4-one |

| 1,2,3,5,6,7-Hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one |

| 1-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)-3-[4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonyl]urea |

| 1-aminomethyl-7-methoxy-α-tetralone |

| 2,3,4,5,6,7-Hexahydro-1,6-methano-1H-3-benzazonine |

| 2,3-dihydro-1H-indene |

| 4-(1-hydroxy-1-methyl-ethyl)-furan-2-sulfonamide |

| 4-isocyanato-1,2,3,5,6,7-hexahydro-s-indacene |

| 7-methoxy-α-tetralone |

| Ammonium nitrate |

| Carbon dioxide |

| Chlorosulfonic acid |

| Codeine |

| Deuterium |

| Ethyl 2-(chlorosulfonyl)-4-furoate |

| Ethyl 3-furoate |

| Formaldehyde |

| Hexamine |

| Hydrogen |

| Methylene (B1212753) dinitrate |

| Methyl magnesium chloride |

| Nitric acid |

| Phosphorus pentachloride |

| Sulfamic acid |

Strategies for Chiral Synthesis and Stereoselective Transformations

The synthesis of enantiomerically pure or enriched this compound and its analogues is of significant interest due to their potential as versatile chiral building blocks in the total synthesis of complex natural products and pharmaceuticals. The strategic placement of stereocenters in these bicyclic frameworks is crucial, and several methodologies have been developed to control the stereochemical outcome of their synthesis. These strategies predominantly revolve around asymmetric catalysis and biocatalytic transformations. Given the structural similarity, many of the highly successful methods developed for the asymmetric synthesis of the Wieland-Miescher ketone and Hajos-Parrish ketone are directly applicable to their analogues. nih.govorganic-chemistry.org

Organocatalytic Asymmetric Synthesis

A cornerstone in the chiral synthesis of these bicyclic ketones is the organocatalyzed asymmetric Robinson annulation. This approach avoids the use of metal catalysts and often employs readily available, naturally derived catalysts like amino acids and their derivatives.

Proline and Primary Amine Catalysis: The use of the amino acid L-proline and, more recently, chiral primary amines derived from amino acids, has become one of the most efficient methods for accessing these chiral scaffolds. nih.govorganic-chemistry.org These catalysts facilitate the key intramolecular aldol (B89426) condensation step of the Robinson annulation, inducing asymmetry and leading to the formation of one enantiomer in excess.

A highly efficient protocol utilizes a simple chiral primary amine to catalyze the reaction, achieving high enantioselectivity (up to 96% ee) and excellent yields (up to 98%). nih.govorganic-chemistry.org This method can be performed on a large scale with low catalyst loading (e.g., 1 mol%), making it a practical and powerful tool for producing these valuable chiral building blocks. nih.govthieme-connect.com For instance, the synthesis of the Wieland-Miescher ketone, an analogue, can be conducted on a 100-gram scale, yielding a product with 90% enantiomeric excess, which can be further enriched to >99% ee through a single recrystallization. thieme-connect.com

The reaction typically involves the cyclization of a prochiral triketone, such as 2-methyl-2-(3-oxobutyl)cyclohexane-1,3-dione, in the presence of the chiral amine catalyst and an acid co-catalyst. thieme-connect.com The choice of solvent and reaction conditions can be optimized to maximize both yield and stereoselectivity.

| Substrate | Catalyst System | Scale | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| 2-Methylcyclohexane-1,3-dione & Methyl vinyl ketone | Chiral Primary Amine (1-2 mol%) / Triflic Acid | Gram Scale | Up to 98% | Up to 96% |

| 2-Methylcyclohexane-1,3-dione & Methyl vinyl ketone | Chiral Primary Amine (2 mol%) / Triflic Acid | 100 g | 90% | 90% ( >99% after recrystallization) |

Cascade Reactions: More advanced strategies involve organocatalytic sequential one-pot double cascade reactions. For example, a Knoevenagel/Hydrogenation/Robinson annulation sequence has been developed for the asymmetric synthesis of Wieland-Miescher ketone analogues. acs.org This approach begins with simpler starting materials like 1,3-cyclohexanedione, various aldehydes, and a Hantzsch ester, which undergo a proline-catalyzed reductive alkylation. acs.org The resulting intermediate is then subjected to a Robinson annulation with methyl vinyl ketone to furnish the chiral bicyclic ketone. acs.org This method showcases the efficiency of cascade reactions in building molecular complexity from simple precursors in a stereocontrolled manner. acs.org

Biocatalytic and Kinetic Resolution Strategies

An alternative or complementary approach to asymmetric synthesis is the use of enzymes or whole-cell biocatalysts for stereoselective transformations. Kinetic resolution, in particular, is a powerful technique for separating enantiomers from a racemic mixture.

Yeast-Mediated Reduction: A notable example is the kinetic resolution of racemic Wieland-Miescher ketone using yeast. Specific strains, such as Torulaspora delbrueckii, have been shown to selectively reduce one enantiomer while leaving the other untouched. acs.org In this process, the (S)-enantiomer of the ketone is reduced at its isolated carbonyl group to the corresponding alcohol, allowing the unreacted (R)-enantiomer to be recovered in a highly enantiomerically enriched form (e.g., 98% ee). acs.org This method is effective on a preparative scale and provides nearly quantitative yields of both the resolved ketone and the corresponding chiral alcohol, which is also a valuable synthetic intermediate. acs.org

This biocatalytic approach can also be applied in an asymmetric synthesis fashion. The prochiral precursor, 2-methyl-2-(3-oxobutyl)-1,3-cyclohexanedione, can be stereoselectively reduced by the yeast to yield a chiral hydroxy ketone derivative in a stereomerically pure form, which can then be cyclized to the desired chiral indenone analogue. acs.org

| Biocatalyst | Substrate | Product 1 (Unreacted) | Product 2 (Reduced) | Yield |

|---|---|---|---|---|

| Torulaspora delbrueckii IFO 10921 | (±)-Wieland-Miescher Ketone (~70% ee starting mixture) | (R)-Wieland-Miescher Ketone (98% ee) | (4aS,5S)-4,4a,5,6,7,8-hexahydro-5-hydroxy-4a-methyl-2(3H)-naphthalenone (94% ee) | Nearly Quantitative |

These strategies, from organocatalytic asymmetric cyclizations to biocatalytic resolutions, provide a robust toolbox for chemists to access specific enantiomers of this compound and its analogues, enabling their use in stereoselective synthesis.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes

The synthesis of indanone frameworks has traditionally relied on classical methods such as intramolecular Friedel-Crafts acylations. beilstein-journals.org For instance, the synthesis of related s-indacene (B1235719) structures often begins with starting materials like indan (B1671822), employing Friedel-Crafts acylation followed by cyclization reactions to build the second ring. researchgate.net Future research is increasingly focused on developing more efficient and environmentally benign synthetic pathways.

Key areas for future development include:

Bio-based Precursors: Inspired by sustainable routes to other cyclic compounds, future syntheses could explore the use of precursors derived from renewable resources like sugars. rsc.org The Diels-Alder reaction, for example, offers a powerful, often catalyst-free method to construct cyclohexene (B86901) frameworks, which could potentially be elaborated into the hexahydro-inden-4-one core. rsc.org

Catalyst Efficiency: Moving away from stoichiometric reagents like aluminum trichloride, which are common in classical Friedel-Crafts reactions, is a priority. researchgate.net The exploration of catalytic systems that can be used in smaller quantities and recycled is crucial for sustainability.

One-Pot Reactions: Designing multi-step reactions that can be carried out in a single reaction vessel (one-pot synthesis) improves efficiency by reducing the need for intermediate purification steps, saving time, solvents, and energy. Research into tandem Knoevenagel–Michael approaches or pseudo-multicomponent reactions (pseudo-MCRs), which have been successful in creating complex spiro-compounds, could be adapted for this scaffold. mdpi.com

| Synthetic Route | Typical Starting Materials | Key Reactions | Potential for Sustainability | Reference |

|---|---|---|---|---|

| Classical Friedel-Crafts | Aryl-substituted propionic acids or acyl chlorides | Intramolecular acylation with Lewis acids (e.g., AlCl₃) or strong acids (PPA) | Low (stoichiometric, harsh reagents) | beilstein-journals.orgresearchgate.net |

| Diels-Alder Cycloaddition | Substituted dienes and dienophiles | [4+2] cycloaddition | High (potential for catalyst-free, atom-economical reactions) | rsc.org |

| Tandem/Multicomponent Reactions | Simple acyclic or monocyclic precursors | Sequential Knoevenagel, Michael addition, cyclization | High (process efficiency, reduced waste) | mdpi.com |

Exploration of Undiscovered Reaction Pathways and Catalytic Systems

Beyond improving existing routes, a significant area of future research lies in discovering entirely new ways to synthesize and functionalize the hexahydro-inden-4-one core. The compound's structure is ripe for the application of modern catalytic methods.

Gold-Catalyzed Cycloisomerization: Gold catalysis has emerged as a powerful tool for forming complex cyclic systems. paris-saclay.fr Future work could investigate pathways starting from appropriately designed ynamide or enyne precursors, where a gold catalyst could trigger a cascade cyclization to form the bicyclic indenone skeleton. paris-saclay.fr

Asymmetric Catalysis: The development of an enantioselective synthesis would be a major breakthrough, yielding chiral building blocks for the synthesis of pharmaceuticals and other bioactive molecules. Aminocatalysis, which has been successfully used in aza-Diels-Alder reactions to create other N-heterocycles with high stereoselectivity, could be a promising strategy to explore. paris-saclay.fr

Novel Annulation Strategies: The Paal-Knorr synthesis is a classic method for forming five-membered heterocycles like pyrroles and furans. Future research could explore analogous metal-catalyzed or organocatalyzed annulation strategies that construct the five-membered carbocyclic ring onto a pre-existing cyclohexenone precursor.

Advanced Spectroscopic and Computational Approaches for Deeper Structural and Mechanistic Understanding

While extensive spectroscopic data for the parent 1,2,3,5,6,7-hexahydro-inden-4-one is not widely available, its highly substituted analog, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-4H-inden-4-one (commonly known as Cashmeran), has been well-characterized. chemeo.comnist.gov The data from this derivative provides a solid foundation for future comparative studies.

| Property | Value | Source |

|---|---|---|

| CAS Number | 33704-61-9 | chemeo.comnist.gov |

| Molecular Formula | C₁₄H₂₂O | nist.gov |

| Molecular Weight | 206.32 g/mol | chemeo.comnist.gov |

| Boiling Point | 618.76 K (predicted) | chemeo.com |

| Density | 0.96 g/cm³ | chemimpex.com |

| GC Retention Index (non-polar column) | 1503.20 | chemeo.comnist.gov |

Future research should aim to:

Comprehensive Spectroscopic Analysis: Perform in-depth spectroscopic characterization of the parent compound using advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) to provide unambiguous assignment of all proton and carbon signals. This foundational data is critical for confirming its structure in future synthetic efforts.

Computational Modeling: Employ computational methods like Density Functional Theory (DFT) to model reaction mechanisms and predict spectroscopic properties. chemeo.com Such studies can provide deep insight into the transition states of potential synthetic pathways, helping to rationalize experimental outcomes and guide the design of more efficient catalysts.

Crystallographic Analysis: Obtaining a single-crystal X-ray structure would provide definitive proof of its three-dimensional conformation. nih.gov This is especially important if chiral variants are synthesized, as it would confirm the absolute stereochemistry.

Expansion of Synthetic Applications in Emerging Chemical Fields

The true potential of this compound lies in its use as a versatile building block for more complex molecules. While its derivative, Cashmeran, is a well-known fragrance ingredient, the parent compound's reactivity opens doors to other fields. chemimpex.commade-in-china.com

Medicinal Chemistry: The structurally related 4,5,6,7-tetrahydroindol-4-one core is a privileged scaffold found in numerous drugs, including the antipsychotic molindone. mdpi.com The hexahydro-inden-4-one framework could serve as a non-heterocyclic bioisostere or a starting point for the synthesis of novel polycyclic structures with potential therapeutic activity against various diseases. mdpi.comnih.gov

Materials Science: Polycyclic aromatic hydrocarbons (PAHs) are of great interest for their unique electronic and photophysical properties. researchgate.net The indenone core could be a precursor for the synthesis of novel, non-planar PAHs or functional materials. Its enone functionality allows for a wide range of transformations to extend the conjugated system.

Agrochemicals: The indanone skeleton is present in some fungicides and herbicides. beilstein-journals.org The hexahydro-inden-4-one scaffold could be used to generate libraries of new compounds for screening in the search for next-generation agrochemicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.